2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide
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Overview
Description
2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide is a tetrazolium salt commonly used in cell biology and biochemistry. It is a yellow compound that is reduced to purple formazan in living cells, making it a valuable reagent for assessing cell metabolic activity and viability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide involves the reaction of 4,5-dimethylthiazol-2-yl hydrazine with benzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with sodium nitrite in acidic conditions to yield the tetrazolium salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide undergoes reduction reactions in the presence of cellular reductases, converting it to purple formazan . This reduction is a key reaction utilized in various assays to measure cell viability and metabolic activity.
Common Reagents and Conditions: The reduction of this compound typically occurs in the presence of NAD(P)H-dependent cellular oxidoreductase enzymes. The reaction conditions are usually mild, occurring at physiological pH and temperature .
Major Products: The major product formed from the reduction of this compound is purple formazan, which is insoluble in water and can be solubilized using dimethyl sulfoxide or acidified ethanol for quantification .
Scientific Research Applications
2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide is widely used in scientific research, particularly in cell biology and biochemistry. Its primary application is in the MTT assay, a colorimetric assay for assessing cell metabolic activity and viability . This compound is also used to measure cytotoxicity and cell proliferation in response to various treatments, making it a valuable tool in drug discovery and cancer research .
Mechanism of Action
The mechanism of action of 2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide involves its reduction by NAD(P)H-dependent cellular oxidoreductase enzymes to form purple formazan . This reduction occurs primarily in the mitochondria, reflecting the metabolic activity of the cells. The amount of formazan produced is directly proportional to the number of viable cells .
Comparison with Similar Compounds
Similar Compounds:
- XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
- MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
- WST-1 (4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate)
Uniqueness: 2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide is unique in its widespread use and reliability in the MTT assay. While similar compounds like XTT, MTS, and WST-1 offer certain advantages, such as higher sensitivity or water solubility of the formazan product, the MTT assay remains a gold standard due to its simplicity and robustness .
Properties
Molecular Formula |
C18H18BrN5S |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-(3,5-diphenyl-1,3-dihydrotetrazol-3-ium-2-yl)-4,5-dimethyl-1,3-thiazole;bromide |
InChI |
InChI=1S/C18H17N5S.BrH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3,(H,20,21);1H |
InChI Key |
NBWRJAOOMGASJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2NC(=N[NH+]2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Origin of Product |
United States |
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